Target-Specific Kinase Activity Data: Comparison Against the Mps1 Clinical Candidate 27f
There are no publicly available head-to-head kinase inhibition assay results comparing N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with its direct structural analogs or standard kinase inhibitors. The closest well-characterized compound within the imidazo[1,2-b]pyridazine class is compound 27f (CAS not matching), which achieved a cellular Mps1 IC50 of 0.70 nM, an A549 antiproliferative IC50 of 6.0 nM, and selectivity against >190 kinases [1]. Quantitative data for the target compound is absent: its kinase inhibition profile, cellular potency, and selectivity fingerprint have not been reported in primary literature or patents.
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | No quantitative data available in indexed peer-reviewed literature or patents (2024 search). |
| Comparator Or Baseline | Compound 27f (imidazo[1,2-b]pyridazine-based Mps1 inhibitor) – cellular Mps1 IC50 = 0.70 nM; A549 IC50 = 6.0 nM; selective over 192 kinases [1]. |
| Quantified Difference | Cannot be calculated; target compound lacks published quantitative kinase profiling. |
| Conditions | Assay conditions for 27f: cellular Mps1 IC50 measured via DELFIA; A549 proliferation assay; kinome selectivity panel (>190 kinases) [1]. |
Why This Matters
Without target-specific kinase data, a scientific user cannot assess whether the compound possesses the potency or selectivity required for their assay, making procurement of characterized alternatives like 27f the data-driven choice.
- [1] Kusakabe, K.; Ide, N.; Daigo, Y.; Itoh, T.; Yamamoto, T.; Hashizume, H.; Nozu, K.; Yoshida, H.; Tadano, G.; Tagashira, S.; et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. J. Med. Chem. 2015, 58 (4), 1760–1775. DOI: 10.1021/jm501599u. View Source
